Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
Description
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a highly reactive trifluoromethylated β-ketoester derivative characterized by a diazo group at the α-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing trifluoromethyl heterocycles such as oxazoles, thiazoles, imidazoles, and 1,2,4-triazines via rhodium(II)- or copper(II)-catalyzed carbene X-H insertion reactions .
Properties
IUPAC Name |
ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-14-5(13)3(11-10)4(12)6(7,8)9/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNRDDGNGVLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the diazo transfer reaction. This involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors to handle the potentially hazardous diazo intermediates more safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate undergoes several types of reactions, including:
Insertion Reactions: In the presence of transition metals, it can form metal carbene intermediates that insert into X-H bonds (X = C, O, S, N).
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form pyrazoles and other heterocycles.
Substitution Reactions: The diazo group can be substituted by nucleophiles under certain conditions.
Common Reagents and Conditions:
Transition Metals: Catalysts such as rhodium, copper, and silver are commonly used.
Solvents: Dichloromethane, toluene, and other organic solvents.
Bases: Triethylamine, sodium hydride.
Major Products:
Trifluoromethylated Heterocycles: Pyrroles, furans, pyrazoles, imidazoles, oxazoles, thiazoles, pyridines, and others.
Scientific Research Applications
Scientific Research Applications
- Chemistry: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a precursor for synthesizing trifluoromethylated heterocycles, which are important in pharmaceuticals and agrochemicals. It is also used as a building block for creating complex fluorinated compounds. The compound participates in various reactions, such as insertion, cycloaddition, and substitution. Insertion reactions, often involving transition metals, lead to the formation of metal carbene intermediates that can insert into X-H bonds (where X = C, O, S, N). Cycloaddition reactions include [3+2] cycloadditions that form pyrazoles and other heterocycles. Substitution reactions allow the diazo group to be replaced by nucleophiles under specific conditions.
- Biology: Derivatives of this compound are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties. It is also utilized in studying enzyme mechanisms and protein interactions.
- Medicine: This compound is investigated for its role in drug development, specifically in creating compounds with improved metabolic stability and bioavailability. It serves as an intermediate in synthesizing pharmaceuticals, particularly those involving fluorinated moieties.
- Industry: this compound is utilized in synthesizing advanced materials and specialty chemicals. It is also employed in producing agrochemicals.
Chemical Reactions and Properties
This compound undergoes several types of reactions due to its diazo and trifluoromethyl functionalities.
Reactions:
- Insertion Reactions: In the presence of transition metals like rhodium, copper, and silver, it forms metal carbene intermediates that insert into X-H bonds (X = C, O, S, N).
- Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions to form pyrazoles and other heterocycles.
- Substitution Reactions: The diazo group can be substituted by nucleophiles under certain conditions.
Reagents and Conditions:
- Transition Metals: Catalysts such as rhodium, copper, and silver are commonly used.
- Solvents: Dichloromethane, toluene, and other organic solvents are utilized.
- Bases: Triethylamine and sodium hydride are used as bases.
Products:
- Trifluoromethylated Heterocycles: Pyrroles, furans, pyrazoles, imidazoles, oxazoles, thiazoles, and pyridines are major products.
Case Studies and Research Findings
- Reaction with Thiocarbonyl Compounds: this compound is used to obtain 4-trifluoromethyl-1,3-thiazole-5-carboxylates from arylthioamides .
- Reaction with Diaryliodonium Triflates: This compound reacts with diaryliodonium triflates, forming triflate-substituted β-aryloxyl acrylate compounds with good tolerance of functional groups and excellent regioselectivity .
Mechanism of Action
The primary mechanism of action for ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate involves the generation of metal carbene intermediates in the presence of transition metal catalysts. These intermediates are highly reactive and can insert into various X-H bonds, leading to the formation of new C-C, C-O, C-S, and C-N bonds. The trifluoromethyl group enhances the electrophilicity and reactivity of the diazo functionality, making it more efficient in these transformations .
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate
This non-diazo analog lacks carbene-generating capacity but is widely used in cyclocondensation reactions. For example:
- Quinoline Synthesis: Reacts with substituted anilines in polyphosphoric acid (PPA) to form trifluoromethyl quinolones, intermediates for ibuprofen-quinoline hybrids with anti-inflammatory activity (e.g., compounds 13a–c with IC₅₀ values <10 µM) .
- Pyrimidinone Synthesis: Condenses with amidines to yield trifluoromethyl pyrimidinones, though lack of substitution at C-3 abolishes antibacterial activity against M. tuberculosis .
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
The chloro substituent enables nucleophilic displacement reactions. For instance, coupling with thiourea in DMF yields ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a precursor for thiazole-based pharmaceuticals . This contrasts with the diazo variant’s carbene-mediated pathways.
Ethyl 4,4-difluoro-3-oxobutanoate
Limited literature suggests it is less favored in trifluoromethyl heterocycle synthesis compared to its trifluoro counterpart .
Stereochemical and Catalytic Considerations
- Enantioselective Reduction: Ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes Baker’s yeast reduction to yield chiral 3-hydroxyesters, whereas the diazo group in this compound precludes such transformations .
Biological Activity
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (CAS No. 18955-75-4) is a compound of significant interest in organic and medicinal chemistry due to its versatile reactivity and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an α-diazo-β-ketoester. Its unique trifluoromethyl group enhances its electrophilicity, making it a valuable precursor in the synthesis of various fluorinated compounds. The molecular formula is , and it has a molecular weight of 202.11 g/mol.
The compound's biological activity is primarily attributed to its ability to form reactive intermediates through various chemical transformations:
- Insertion Reactions : In the presence of transition metals, it can generate metal carbene intermediates that insert into X-H bonds (where X = C, O, S, N).
- Cycloaddition Reactions : It participates in [3+2] cycloaddition reactions, yielding pyrazoles and other heterocycles.
- Substitution Reactions : The diazo group can be substituted by nucleophiles under specific conditions.
These reactions facilitate the formation of diverse biologically active compounds.
Biological Activities
Recent studies have highlighted several potential biological activities associated with this compound and its derivatives:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory processes. Some derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs .
Case Studies
- Anti-inflammatory Activity : A study reported that certain derivatives exhibited promising anti-inflammatory effects comparable to standard drugs like diclofenac sodium. For example, one derivative showed an edema inhibition percentage of 98.16% at a concentration of 1 mM .
- Safety Profile : Toxicological assessments indicated that some derivatives have low toxicity levels in vivo, with lethal doses greater than 2000 mg/kg in mouse models .
Synthesis and Applications
This compound serves as a precursor for synthesizing trifluoromethylated heterocycles, which are crucial in pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential therapeutic applications due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
Comparative Analysis with Similar Compounds
| Compound Name | Electrophilicity | Reactivity | Biological Activity |
|---|---|---|---|
| This compound | High | Versatile | Antimicrobial, Anti-inflammatory |
| Ethyl 2-diazo-3-oxobutanoate | Moderate | Lower | Limited |
| Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate | Low | Reduced | Minimal |
The presence of the trifluoromethyl group significantly enhances the electrophilicity and reactivity of this compound compared to its less fluorinated analogs.
Q & A
Q. What are the primary synthetic routes for incorporating ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate into trifluoromethyl heterocycles?
this compound is widely used in rhodium(II)- or copper(II)-catalyzed carbene insertion reactions to synthesize trifluoromethyl heterocycles (e.g., oxazoles, thiazoles, imidazoles). Key steps involve diazo decomposition to generate trifluoromethyl carbene intermediates, which undergo X-H (X = O, N, S) insertions or cyclizations. For example, Rh₂(OAc)₄ in dichloromethane at 40°C efficiently promotes cyclization to form oxazole derivatives .
Q. How is this compound utilized in multicomponent reactions (MCRs) for stereoselective synthesis?
The compound participates in Knoevenagel–Michael–Mannich–cyclization cascades with aldehydes, cyano-containing C-H acids, and ammonium acetate to form piperidines with up to five stereogenic centers. Reaction conditions (e.g., methanol solvent, reflux for 2 h) and ammonium acetate’s dual role as a base and nitrogen source are critical for stereoselectivity. Yields range from 17–72%, with diastereomers confirmed via NMR and X-ray crystallography .
Q. What is the significance of the trifluoromethyl group in medicinal chemistry applications of this compound?
The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability in bioactive molecules. For instance, this compound is a key intermediate in synthesizing acaricides (e.g., fluacrypyrim) and antifungal agents. Its incorporation into pyrimidine and triazole scaffolds improves target binding via hydrophobic interactions .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in biocatalytic reductions of ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives?
Whole-cell catalysis using engineered reductases (e.g., alcohol dehydrogenases) in aqueous/organic biphasic systems can achieve up to 96% ee for (S)-ethyl 3-hydroxy-4,4,4-trifluorobutanoate. Critical factors include substrate loading (<50 mM), cofactor regeneration, and deracemization strategies. Low enzyme activity toward trifluoromethyl substrates necessitates screening thermostable variants or directed evolution .
Q. What mechanistic insights explain diastereoselectivity in MCRs involving this compound?
Diastereoselectivity arises from steric and electronic effects during the Mannich-cyclization step. Bulky aryl aldehydes favor axial attack, leading to cis-diastereomers, while electron-withdrawing groups on aldehydes stabilize transition states via hydrogen bonding. Computational modeling (DFT) and X-ray data reveal chair-like transition states with ammonium acetate stabilizing intermediates through hydrogen-bond networks .
Q. How do reaction conditions influence catalyst selection (Rh vs. Cu) in carbene transfer reactions?
Rhodium catalysts (e.g., Rh₂(OAc)₄) are preferred for high-yielding intramolecular cyclizations due to superior carbene stabilization, while copper catalysts (e.g., Cu(OTf)₂) excel in intermolecular X-H insertions with lower catalyst loading (1–5 mol%). Solvent polarity (e.g., DCM vs. THF) and temperature (40–80°C) further modulate regioselectivity and byproduct formation .
Q. What strategies address low yields in one-pot syntheses of spiro compounds using this reagent?
Optimizing stoichiometry (1:1.2 ratio of aldehyde to diazo compound) and using Et₃N as a base in acetonitrile at 80°C improves yields of spiro[5.5]undecanes to 69%. Dehydration with SOCl₂/pyridine enhances ring strain relief, while microwave-assisted synthesis reduces reaction times from hours to minutes .
Q. How can conflicting activity data in SAR studies of trifluoromethylated triazoles be resolved?
Contradictions arise from variations in substituent electronic effects (e.g., electron-deficient aryl groups enhance antifungal activity) and assay conditions (e.g., pH-dependent solubility). Meta-analysis of IC₅₀ values across studies, coupled with molecular docking to identify conserved binding motifs (e.g., hydrophobic pockets in CYP51 enzymes), clarifies structure-activity trends .
Methodological Considerations
- Purification Challenges : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates trifluoromethyl heterocycles, while recrystallization from ethanol/water mixtures improves purity for X-ray analysis .
- Analytical Tools : ¹⁹F NMR (δ = -60 to -75 ppm for CF₃ groups) and HRMS are critical for characterizing trifluoromethyl intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
